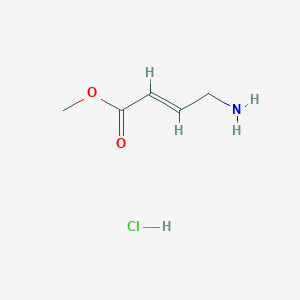
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol
Overview
Description
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclobutane derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. The compound has been found to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. It has also been found to bind to several receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth of several bacterial and fungal strains. It has also been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. The compound has been found to have anticancer properties, inhibiting the growth of several cancer cell lines. Additionally, the compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol is its potential therapeutic properties. The compound has been found to have several biological effects, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of this compound is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, making it difficult to use in vivo.
Future Directions
There are several future directions for research on (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol. One of the major directions is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the compound could be used as a lead compound for the development of new drugs for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion:
In conclusion, (1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol is a promising compound with several potential applications in scientific research. The compound has been found to have several biochemical and physiological effects, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Scientific Research Applications
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol has been found to have several potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential therapeutic properties, including antiviral, antibacterial, and antifungal activities. The compound has also been found to have anticancer properties, making it a promising candidate for cancer chemotherapy.
properties
IUPAC Name |
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-2-1-3-8(6-7)13-10-5-4-9(10)12/h1-3,6,9-10,12H,4-5H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMSURTROZQNI-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3-chlorophenoxy)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




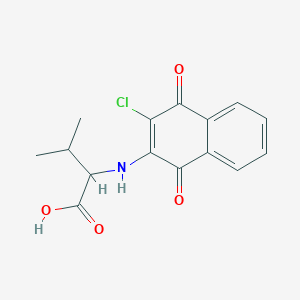

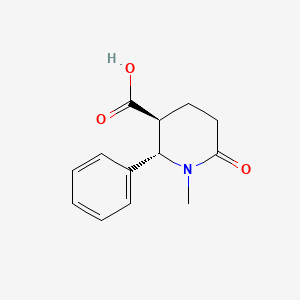
![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)
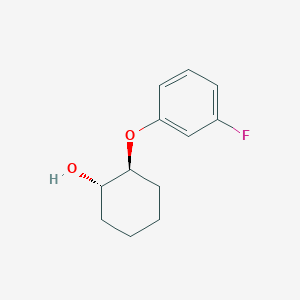
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)

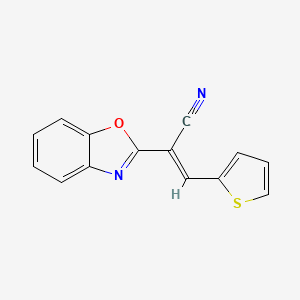

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3406053.png)
